molecular formula C11H20N2O3 B7988833 N-Boc-hexahydro-1H-azepin-4-one oxime

N-Boc-hexahydro-1H-azepin-4-one oxime

Cat. No.: B7988833
M. Wt: 228.29 g/mol
InChI Key: DZQMYHIZHPBIPL-FMIVXFBMSA-N
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Description

Azepane Scaffolds in Advanced Medicinal Chemistry Research

Azepane-based compounds exhibit a diverse range of pharmacological activities, making them attractive scaffolds for drug discovery. nih.govresearchgate.net The conformational flexibility of the seven-membered ring allows for effective interaction with various biological targets. lifechemicals.com This has led to the development of azepane-containing drugs with applications as anticancer, anti-Alzheimer's, and antimicrobial agents, as well as histamine (B1213489) H3 receptor inhibitors and anticonvulsants. nih.gov In fact, over 20 drugs containing the azepane moiety have received FDA approval. nih.gov The pursuit of novel therapeutics continues to drive research into the synthesis and functionalization of this important heterocyclic system. researchgate.netdntb.gov.ua

Role of N-Protecting Groups, particularly Boc, in Directed Azepane Functionalization

The synthesis of complex molecules containing the azepane ring often requires the use of protecting groups to mask the reactivity of the nitrogen atom, thereby enabling selective functionalization at other positions of the ring. The tert-butoxycarbonyl (Boc) group is a widely employed N-protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org

The N-Boc group is resistant to many nucleophiles and bases, as well as catalytic hydrogenation. total-synthesis.com This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allows for selective deprotection strategies in multi-step syntheses. total-synthesis.comresearchgate.net The protection of the azepane nitrogen with a Boc group, as seen in N-Boc-hexahydro-1H-azepin-4-one, is a key step that facilitates further chemical modifications of the azepane core. chemimpex.com The synthesis of N-Boc-hexahydro-1H-azepin-4-one itself can be achieved by reacting azepan-4-one (B24970) with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4E)-4-hydroxyiminoazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-4-5-9(12-15)6-8-13/h15H,4-8H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQMYHIZHPBIPL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc Hexahydro 1h Azepin 4 One Oxime

Precursor Synthesis: N-Boc-hexahydro-1H-azepin-4-one

The preparation of N-Boc-hexahydro-1H-azepin-4-one is a central focus in the synthetic pathway. The strategies can be broadly categorized into traditional, often sequential, methods and emerging, streamlined approaches.

Conventional Multistep Approaches to the Ketone Core

Conventional methods typically involve the initial formation of the core azepane ring system, followed by functional group manipulations and a final protection step.

The construction of the seven-membered azepane ring is a foundational step. While ε-caprolactam is a common starting material for many azepane derivatives, forming the 4-oxo functionality often requires building the ring from an acyclic precursor through intramolecular cyclization. kaimosi.comresearchgate.net

One classical approach is the Dieckmann condensation, an intramolecular reaction of a diester with a base to yield a β-keto ester. wikipedia.orgyoutube.comorganic-chemistry.org This method is effective for forming 5-, 6-, and 7-membered rings. wikipedia.org An appropriately substituted 1,7-diester can be cyclized to form a six-membered ring, which can then potentially be expanded, or a precursor can be designed to directly form the seven-membered ring. The mechanism involves the formation of an enolate which then attacks the second ester group, leading to the cyclized product after workup. youtube.com

Another strategy involves a ring expansion reaction. For instance, a synthesis has been reported starting from the smaller, six-membered ring of 4-oxopiperidine-1-carboxylic acid tert-butyl ester. This precursor undergoes a reaction with ethyl 2-diazoacetate in the presence of a Lewis acid like BF₃·Et₂O, leading to the formation of the seven-membered azepan-4-one (B24970) ring system, which is already Boc-protected. guidechem.com This method yielded the final product in 77% yield after purification. guidechem.com

A common and direct route to the ketone involves the oxidation of the corresponding secondary alcohol, N-Boc-hexahydro-1H-azepin-4-ol. This transformation can be achieved using a variety of modern, mild oxidizing agents that are known for their high chemoselectivity and compatibility with sensitive functional groups, such as the Boc protecting group.

The Dess-Martin oxidation , utilizing the Dess-Martin periodinane (DMP) reagent, is a highly effective method for converting secondary alcohols to ketones. wikipedia.org The reaction proceeds under mild, neutral conditions at room temperature, often in chlorinated solvents like dichloromethane (B109758), and is known for its rapid reaction times and simplified workup. wikipedia.orgwikipedia.org Its tolerance for various functional groups makes it an excellent choice for complex molecules. wikipedia.org

Another widely used method is the Swern oxidation . wikipedia.org This reaction employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534), to oxidize the alcohol. wikipedia.orgtcichemicals.com It is renowned for its mild reaction conditions, typically conducted at very low temperatures (e.g., -78 °C), which helps to avoid side reactions and preserve acid-labile groups. organic-chemistry.org The Swern oxidation is a powerful alternative to chromium-based reagents. tcichemicals.com

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols
Oxidation MethodKey ReagentsTypical ConditionsKey Advantages
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room Temperature, Neutral pH (CH₂Cl₂)Mild, short reaction time, high yield, no toxic metals. wikipedia.orgwikipedia.org
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow Temperature (-78 °C), (CH₂Cl₂)Very mild, avoids over-oxidation, high tolerance for functional groups. wikipedia.orgorganic-chemistry.org

The final step in many conventional syntheses is the protection of the secondary amine of the hexahydro-1H-azepin-4-one ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

A typical procedure involves treating the azepan-4-one salt (e.g., hydrochloride salt) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. guidechem.com In one reported synthesis, azepan-4-one HCl was stirred with sodium carbonate and (Boc)₂O in a mixture of 1,4-dioxane (B91453) and water to yield the desired N-Boc-hexahydro-1H-azepin-4-one. guidechem.com Another approach involves the simultaneous debenzylation and Boc-protection of N-benzylhexahydroazepine-4-one hydrochloride using Pearlman's catalyst, hydrogen, and (Boc)₂O, which provides the product in high yield. guidechem.com

Advanced and Emerging Strategies for the Ketone Precursor

Modern synthetic chemistry seeks to improve efficiency by reducing the number of steps, and emerging strategies for the ketone precursor reflect this trend.

A novel and efficient one-pot synthesis has been developed that combines photochemical C-H activation with an enzymatic process, demonstrating an advanced route to related chiral azepane derivatives. wikipedia.org This strategy can be adapted for the synthesis of the ketone. The core of this approach is a photochemical oxyfunctionalization that targets a specific C-H bond in the unfunctionalized azepane ring. wikipedia.org

This transformation uses a decatungstate anion catalyst and a 365 nm light source to selectively introduce an oxygen function at the C-4 position of the azepane ring. wikipedia.org A key advantage of this method is the ability to perform a subsequent N-protection step in situ. Following the photochemical oxygenation, di-tert-butyl dicarbonate can be added directly to the reaction mixture to protect the nitrogen atom, affording N-Boc-hexahydro-1H-azepin-4-one in a streamlined, one-pot procedure. wikipedia.org This advanced method represents a significant simplification over traditional multistep routes. wikipedia.org

Table 2: List of Mentioned Chemical Compounds
Compound NameMolecular FormulaCAS Number
N-Boc-hexahydro-1H-azepin-4-one oximeC₁₁H₂₀N₂O₃Not Available
N-Boc-hexahydro-1H-azepin-4-oneC₁₁H₁₉NO₃188975-88-4 nih.govsigmaaldrich.comchemicalbook.com
Hexahydro-1H-azepin-4-oneC₆H₁₁NO105416-56-6
ε-CaprolactamC₆H₁₁NO105-60-2 kaimosi.com
N-Boc-hexahydro-1H-azepin-4-olC₁₁H₂₁NO₃147167-73-1
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅24424-99-5
Dess-Martin periodinane (DMP)C₁₃H₁₃IO₈87413-09-0 wikipedia.org
Dimethyl sulfoxide (DMSO)C₂H₆OS67-68-5
Oxalyl chlorideC₂Cl₂O₂79-37-8
TriethylamineC₆H₁₅N121-44-8
N-benzylhexahydroazepine-4-one hydrochlorideC₁₃H₁₈ClNO19869-43-3
4-oxopiperidine-1-carboxylic acid tert-butyl esterC₁₀H₁₇NO₃79099-07-3
Ethyl 2-diazoacetateC₄H₆N₂O₂623-73-4
Enzymatic Cascades for Asymmetric Synthesis of Related Azepanone Intermediates

While a purely enzymatic cascade for the direct synthesis of N-Boc-hexahydro-1H-azepin-4-one is not extensively documented, enzymatic reactions are crucial in the asymmetric synthesis of valuable chiral molecules derived from it. For instance, the ketone serves as a key intermediate in biocatalytic cascades to produce enantiopure N-Boc-4-amino-azepane and N-Boc-4-hydroxy-azepane. orgsyn.org

In these processes, the N-Boc-hexahydro-1H-azepin-4-one intermediate is subjected to stereoselective enzymatic transamination or carbonyl reduction. orgsyn.org An amine-transaminase (ATA) can be employed to convert the ketone into a chiral amine, while a keto reductase (KRED) can asymmetrically reduce the carbonyl group to a chiral alcohol. orgsyn.org These enzymatic steps are often part of a larger synthetic workflow, demonstrating the utility of enzymes in creating stereochemical diversity from the azepanone scaffold.

Chemoenzymatic One-Pot Protocols for Azepanone Scaffolds

Chemoenzymatic one-pot processes represent a highly efficient strategy, combining the selectivity of enzymes with the broad applicability of chemical reactions. A notable example is the one-pot photoenzymatic synthesis of chiral N-Boc-protected 4-amino/hydroxyazepanes, which proceeds via the in situ generation of N-Boc-hexahydro-1H-azepin-4-one. orgsyn.org

This transformation begins with a photochemical oxyfunctionalization of N-Boc-azepane, which selectively oxidizes a distal C-H bond to form the ketone intermediate, N-Boc-hexahydro-1H-azepin-4-one. orgsyn.org Without isolation, this ketone is then converted into a chiral product using an enzyme within the same reaction vessel. The reaction can be directed towards either the chiral amine or alcohol by choosing the appropriate enzyme (amine-transaminase or keto reductase, respectively). orgsyn.org This one-pot approach is operationally simple and achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%), highlighting the power of combining chemical and biological catalysis. orgsyn.org

Direct Oximation Protocols for this compound

The most direct route to this compound involves the condensation of the parent ketone with a hydroxylamine (B1172632) derivative. The efficiency and outcome of this reaction are highly dependent on the chosen conditions.

Reaction with Hydroxylamine Derivatives

The standard method for converting a ketone to an oxime is the reaction with hydroxylamine, typically in the form of its hydrochloride salt, which requires a base to liberate the free hydroxylamine nucleophile.

The synthesis of this compound is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. The choice of base, solvent, and temperature is critical for optimizing the reaction rate and yield. Common bases include sodium acetate, pyridine, or sodium bicarbonate, which neutralize the HCl generated from the hydroxylamine salt.

Ethanol and methanol (B129727) are frequently used as solvents due to their ability to dissolve both the organic substrate and the inorganic reagents. The reaction is often performed at room temperature or with gentle heating to drive the condensation to completion. While specific optimization studies for this particular ketone are not widely published, general procedures for oximation provide a solid framework for this transformation.

Table 1: General Reaction Conditions for the Synthesis of this compound

Parameter Condition Purpose/Comment
Ketone Substrate N-Boc-hexahydro-1H-azepin-4-one Starting material.
Oximation Reagent Hydroxylamine hydrochloride (NH₂OH·HCl) Source of the oxime nitrogen and hydroxyl group.
Base Sodium acetate, Pyridine, or NaHCO₃ To neutralize HCl and free the hydroxylamine nucleophile.
Stoichiometry Typically 1.1 to 1.5 equivalents of NH₂OH·HCl and base To ensure complete conversion of the ketone.
Solvent Ethanol, Methanol, or aqueous mixtures To dissolve reactants and facilitate the reaction.
Temperature Room Temperature to Reflux (e.g., 25-80 °C) To control reaction rate; higher temperatures can speed up the reaction but may affect isomer ratios.
Reaction Time 1 to 24 hours Monitored by TLC until completion.

The oximation of unsymmetrical ketones, including N-Boc-hexahydro-1H-azepin-4-one, can result in the formation of two geometric stereoisomers, designated as E and Z. The ratio of these isomers is influenced by thermodynamic and kinetic factors, including the reaction temperature, solvent, and pH. sigmaaldrich.com

Table 2: Factors Influencing E/Z Isomerism in Oxime Formation

Factor Influence on E/Z Ratio
Temperature Can alter the thermodynamic equilibrium between isomers; higher temperatures may favor the more stable isomer. sigmaaldrich.com
pH/Catalyst The presence of acid or base can catalyze the interconversion between E and Z isomers, affecting the final product ratio. sigmaaldrich.com
Solvent Solvent polarity can influence the transition state energies for the formation of each isomer, thus affecting the kinetic product ratio.
Steric Hindrance The steric bulk of substituents around the carbonyl group can favor the formation of the less sterically hindered isomer.

Alternative Routes to the Oxime Moiety from N-Boc-hexahydro-1H-azepin-4-one

Beyond the direct condensation with hydroxylamine, alternative, though less common, methods exist for forming oxime functionalities. One potential, albeit underexplored for this specific compound, route could involve the synthesis of N-Boc-4-aminoazepane followed by its oxidation. While the synthesis of N-Boc-4-aminoazepane is well-established, nih.gov its subsequent conversion to the corresponding oxime is not a standard transformation and would require specific oxidizing agents capable of converting a primary amine to an oxime without affecting the Boc-protecting group or the azepane ring. Such methods often involve reagents like hydrogen peroxide or peroxy acids, but their application to this substrate would require dedicated investigation.

Nitrosation Reactions for Oxime Formation

Nitrosation of ketones, particularly at the α-carbon position, provides a direct pathway to ketoximes. wikipedia.org This method involves the reaction of an enol or enolate form of the ketone with a nitrosating agent. For a substrate like N-Boc-hexahydro-1H-azepin-4-one, the reaction would be initiated by forming the enolate using a suitable base, followed by quenching with a source of the nitrosonium ion (NO⁺).

Common nitrosating agents include alkyl nitrites, such as tert-butyl nitrite (B80452) (TBN) or isoamyl nitrite, often used under acidic or basic conditions. thieme-connect.deresearchgate.net For instance, the reaction can be carried out by treating the starting ketone with an alkyl nitrite in the presence of a catalyst like hydrochloric acid. wikipedia.org The mechanism involves the formation of a nitroso intermediate which then tautomerizes to the more stable oxime. acs.org The choice of reagent and conditions is critical to avoid side reactions. researchgate.net

Table 1: Reagents for Nitrosation-based Oxime Synthesis

Reagent/Catalyst Typical Conditions Role Reference
tert-Butyl Nitrite (TBN) Sc(OTf)₃, solvent Nitrosating agent, N-O donor researchgate.net
Isoamyl Nitrite HCl, ether Mild nitrosating agent thieme-connect.de
Sodium Nitrite (NaNO₂) Acetic acid Nitrosating agent wikipedia.org
Metal-Mediated or Catalyzed Oximation Approaches

Metal-mediated reactions offer an alternative and often more controlled route to oxime synthesis. acs.org These methods can proceed under milder conditions and exhibit high yields. acs.org Various transition metals, including cobalt, iron, and copper, have been shown to catalyze the oximation of ketones. thieme-connect.deacs.org

In a typical metal-catalyzed process, the reaction may involve an organometallic intermediate. For example, cobalt and iron catalysts can be used with nitric oxide or alkyl nitrites to deliver the corresponding oxime. thieme-connect.de One proposed general mechanism suggests that the metal center activates the alkene or alkane for nitrosation, which then isomerizes to the oxime. acs.org This approach can prevent undesirable side reactions, such as the further nitrosation of the newly formed oxime, leading to higher product purity. acs.org Copper(II) chloride (CuCl₂) has also been documented as an effective reagent for converting oximes back to ketones, but under different conditions, it can be involved in oximation processes. organic-chemistry.org

Table 2: Metal-Based Systems for Oximation

Metal System Reagents Substrate Scope Reference
Iron(II) Phthalocyanine tert-Butyl nitrite, NaBH₄ Styrenes thieme-connect.de
Cobalt Complexes Nitric oxide, reducing agents Alkenes thieme-connect.de

Purification and Isolation Strategies for the Oxime

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, catalysts, and byproducts. The purification strategy must also address the potential presence of geometric (E/Z) isomers, which is a common feature of unsymmetrical ketoximes. thieme-connect.de

Chromatographic Techniques for Isomer Separation and Purity Enhancement

Chromatography is a powerful tool for the purification of organic compounds and is particularly well-suited for separating closely related isomers. guidechem.comoup.com High-performance liquid chromatography (HPLC) and column chromatography are standard methods used for this purpose.

For the separation of oxime isomers, reversed-phase HPLC (RP-HPLC) is often effective. nih.gov The choice of stationary phase, mobile phase composition, and temperature can be optimized to achieve baseline separation of the E and Z isomers. nih.gov For instance, using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at neutral pH has proven successful for separating other isomeric peptides. nih.gov Similarly, stationary phases like phenyl or those with embedded polar groups can offer different selectivity for isomers compared to standard C18 columns. chromforum.org Hydrophilic interaction chromatography (HILIC) is another technique that can effectively separate polar compounds and could be applied to separate the oxime from less polar impurities. nih.gov

Table 3: Chromatographic Methods for Isomer Separation

Technique Stationary Phase Mobile Phase Example Key Advantage Reference
RP-HPLC C18 Acetonitrile/Phosphate Buffer (pH 7.2) Good resolution of isomers nih.gov
RP-HPLC Phenyl, Embedded Polar Group Methanol/Water or Acetonitrile/Water Altered selectivity for isomers chromforum.org
HILIC Polar (e.g., amide, diol) High organic solvent content Good separation of polar compounds nih.gov

Recrystallization and Other Crystallization-Based Methods

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. Since oximes are often crystalline solids, this method is highly applicable. thieme-connect.de The process relies on the difference in solubility of the desired compound and impurities in a chosen solvent system at different temperatures.

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the this compound sparingly at room temperature but completely at an elevated temperature. Common solvents for recrystallizing polar organic molecules include alcohols (ethanol, isopropanol), esters (ethyl acetate), and their mixtures with non-polar solvents like hexanes or heptane (B126788) to induce precipitation. A patent on purifying cyclic ketones mentions distillation, extraction, and crystallization as effective methods, with thermal treatment in the presence of an acid sometimes used as a preliminary step. google.com For challenging separations, a single recrystallization step can significantly enhance the purity of the final product. acs.org

Table 4: Potential Recrystallization Solvents

Solvent/Solvent System Rationale
Ethanol/Water Good for moderately polar compounds; water acts as an anti-solvent.
Ethyl Acetate/Hexane Balances polarity to achieve a wide solubility differential with temperature.
Isopropanol A common solvent for crystallizing a wide range of organic solids.

Rearrangement Reactions Involving the Oxime Functionality

The oxime group of this compound is a precursor to several important rearrangement reactions. These transformations typically involve the generation of an electron-deficient nitrogen atom, which triggers the migration of an adjacent alkyl or aryl group. The outcomes of these reactions are highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Beckmann Rearrangement to Form Seven-Membered Lactams.wikipedia.orgnumberanalytics.comchemistrysteps.com

The Beckmann rearrangement is a classic and widely utilized acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgadichemistry.com In the case of cyclic oximes like this compound, this rearrangement leads to the formation of a ring-expanded lactam. wikipedia.org This transformation is of considerable industrial and synthetic importance, as exemplified by the large-scale production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime. wikipedia.orgadichemistry.com The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which turns it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com

The general mechanism for the Beckmann rearrangement is as follows:

Activation of the Hydroxyl Group: The oxime is treated with an acid or another reagent (e.g., tosyl chloride, phosphorus pentachloride) to convert the hydroxyl group into a better leaving group. wikipedia.orgmasterorganicchemistry.com

Migration: A concerted 1,2-shift occurs where the alkyl or aryl group positioned anti (trans) to the leaving group on the nitrogen atom migrates to the nitrogen. chemistrysteps.comorganic-chemistry.org This migration happens simultaneously with the departure of the leaving group, forming a nitrilium ion intermediate. chemistrysteps.com

Hydrolysis: The nitrilium ion is then attacked by water. masterorganicchemistry.com

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide (or lactam) product. masterorganicchemistry.com

For this compound, this rearrangement would result in the formation of an eight-membered diazepane-based lactam.

The regioselectivity of the Beckmann rearrangement is dictated by the migratory aptitude of the groups attached to the carbon of the C=N bond. The group that is anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates. wikipedia.orglscollege.ac.in While oximes can exist as syn and anti isomers, acidic conditions can often facilitate their interconversion, meaning the final product ratio may reflect the inherent migratory aptitude of the groups rather than the initial isomer ratio. chemistrysteps.com The generally accepted order of migratory aptitude is aryl > tertiary alkyl > secondary alkyl > primary alkyl. adichemistry.com

In the symmetrical environment of the this compound, the two potential migrating groups are the α-carbons of the azepane ring. Without any substituents, these two groups are chemically equivalent, leading to a single lactam product where the nitrogen atom is inserted between the original carbonyl carbon and one of the adjacent methylene (B1212753) groups.

However, the presence of the Boc protecting group on the nitrogen atom can influence the conformation of the seven-membered ring and potentially affect the transition state energies of the rearrangement, although specific studies on this aspect for this particular molecule are not widely documented. Computational studies on simpler oximes have shown that the transition state involves a concerted migration and leaving group departure, avoiding the formation of a high-energy nitrene intermediate. wikipedia.orgorganic-chemistry.org

While no specific studies on substituted N-Boc-hexahydro-1H-azepin-4-one oximes were found, the principles of regioselectivity and stereocontrol in the Beckmann rearrangement are well-established. If substituents were present on the azepane ring of this compound, they would significantly influence the outcome of the rearrangement.

Regioselectivity: The introduction of a substituent at the C3 or C5 position would create two non-equivalent migrating carbons. The regioselectivity of the rearrangement would then depend on two main factors: the stereochemistry of the oxime (which group is anti to the leaving group) and the inherent migratory aptitude of the substituted versus unsubstituted carbon chain. For instance, a substituent that can stabilize a positive charge, such as an alkyl group, might enhance the migratory aptitude of the carbon to which it is attached.

Stereocontrol: The Beckmann rearrangement is a stereospecific reaction. The migration of the anti-periplanar group occurs with retention of the configuration of the migrating carbon. stackexchange.com This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product. In the context of a substituted this compound with a chiral center on the migrating group, the chirality would be preserved in the resulting lactam.

The choice of catalyst and reaction conditions can have a profound impact on the Beckmann rearrangement, influencing reaction rates, yields, and in some cases, the reaction pathway itself.

Catalysts: A wide array of reagents can catalyze the Beckmann rearrangement. Traditionally, strong protic acids like concentrated sulfuric acid and polyphosphoric acid have been used. wikipedia.org Other common reagents include phosphorus pentachloride, thionyl chloride, and tosyl chloride. wikipedia.org In recent years, milder and more environmentally friendly catalysts have been developed, including various Lewis acids and solid acid catalysts. nih.gov For instance, a mercury(II) complex has been shown to effectively catalyze the Beckmann rearrangement under mild conditions. nih.gov The selection of the catalyst can be critical, especially for substrates with sensitive functional groups.

Reaction Environment: The solvent can also play a significant role. Computational studies on the rearrangement of acetone (B3395972) oxime have highlighted the role of solvent molecules in stabilizing the transition state. wikipedia.org In some cases, the choice of solvent can determine whether the reaction proceeds via rearrangement or a competing pathway known as Beckmann fragmentation. Fragmentation is favored when the migrating group can form a stable carbocation. adichemistry.com

Table 1: Common Catalysts for the Beckmann Rearrangement

Catalyst/Reagent Typical Conditions Reference
Concentrated Sulfuric Acid (H₂SO₄) Strongly acidic, often at elevated temperatures wikipedia.org
Polyphosphoric Acid (PPA) Strongly acidic, viscous, high temperatures adichemistry.com
Phosphorus Pentachloride (PCl₅) Anhydrous conditions wikipedia.org
Thionyl Chloride (SOCl₂) Anhydrous conditions wikipedia.org
Tosyl Chloride (TsCl) Often with a base like pyridine wikipedia.org
Cyanuric Chloride/Zinc Chloride Catalytic, milder conditions wikipedia.org
Mercury(II) Complex Mild conditions, catalytic nih.gov

Other Oxime Rearrangements (e.g., Neber, Pinner, etc.)

Besides the Beckmann rearrangement, oximes can undergo other transformations, although these are generally less common for ketoximes compared to the Beckmann pathway.

Neber Rearrangement: The Neber rearrangement converts a ketoxime into an α-amino ketone. wikipedia.org The reaction typically proceeds by first converting the oxime to a better leaving group, such as a tosylate. wikipedia.org Treatment with a base then leads to the formation of an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.org A potential side reaction in the Neber rearrangement is the Beckmann rearrangement. wikipedia.org For this compound, a Neber rearrangement would yield an α-amino ketone within the azepane ring structure.

Pinner Reaction: The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether salt, also known as a Pinner salt. organic-chemistry.org While this is primarily a reaction of nitriles, it is relevant in the context of oxime chemistry as the Beckmann fragmentation of certain oximes can yield nitriles, which could then potentially undergo a Pinner-type reaction in the presence of an alcohol and acid. adichemistry.com

Functionalization Reactions of the Oxime Group

The oxime functionality of this compound can also be directly functionalized without rearrangement of the carbon skeleton. A common reaction is the O-alkylation of the oxime hydroxyl group to form oxime ethers. This can be achieved using various alkylating agents under basic conditions. For example, the reaction of oximes with alkyl halides in the presence of a base like sodium hydride is a standard method for synthesizing oxime ethers. More recently, methods involving radical cation-promoted O-alkylation of oximes with N-vinyllactams have been developed.

These functionalization reactions are valuable for creating derivatives with altered chemical and physical properties, which can be useful as intermediates in more complex synthetic sequences.

Chemical Transformations and Mechanistic Investigations of this compound

Introduction

This compound, systematically named tert-butyl 4-(hydroxyimino)azepane-1-carboxylate, is a key heterocyclic building block in modern organic synthesis. Its structure, featuring a seven-membered azepane ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive oxime functionality, makes it a versatile precursor for a variety of more complex nitrogen-containing molecules. The interplay between the protected amine and the oxime group allows for a range of chemical manipulations, including alkylation, reduction, and cycloaddition reactions. This article explores the chemical transformations and mechanistic aspects of this compound, focusing on strategies to modify its core structure and generate diverse molecular architectures.

1 N-Alkylation and O-Alkylation Strategies

The oxime functional group of this compound offers two potential sites for alkylation: the nitrogen and the oxygen atoms. The selective functionalization of either atom is crucial for directing subsequent synthetic steps.

1 Chemoselectivity and Regioselectivity in Alkylation Reactions

The alkylation of oximes can lead to a mixture of N-alkylated nitrones and O-alkylated oxime ethers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (base, solvent), and the steric and electronic properties of the oxime substrate. Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles may show a preference for N-alkylation.

For azepane oximes, alkylation with alkyl halides in the presence of a base like potassium carbonate is a common method for preparing O-ethers. researchgate.net The choice of solvent can also play a significant role in directing the selectivity.

Table 1: Theoretical Study of Alkylation Regioselectivity

Alkylating AgentPredicted Major ProductRationale
Methyl iodideO-Alkylated EtherHard electrophile
Benzyl bromideO-Alkylated EtherBenzylic halide reactivity
Trimethyloxonium tetrafluoroborateO-Alkylated EtherVery hard electrophile
Michael acceptors (e.g., acrylates)Potential for N-alkylationSofter electrophile, conjugate addition

2 Synthesis of Oxime Ethers and N-Substituted Oximes

The synthesis of oxime ethers from this compound can be achieved under standard Williamson ether synthesis conditions. Treatment of the oxime with a base, such as sodium hydride, followed by the addition of an alkyl halide, yields the corresponding O-alkylated product. Alternatively, reaction with O-alkyl derivatives of hydroxylamine can also produce oxime ethers. researchgate.net

The generation of N-substituted oximes, which are nitrones, can be accomplished by the N-alkylation of the oxime. chem-station.com This transformation is key for accessing precursors for 1,3-dipolar cycloaddition reactions. The direct N-alkylation can sometimes be challenging to achieve selectively, and often, nitrones are generated in situ from the corresponding hydroxylamine or by oxidation of a secondary amine.

2 Reduction of the Oxime to Amine or Imine Derivatives

The reduction of the oxime group in this compound is a valuable transformation for the synthesis of the corresponding primary amine, N-Boc-hexahydro-1H-azepin-4-amine. This amine is a useful building block for the introduction of the azepane scaffold in medicinal chemistry. chemimpex.comechemi.com

Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction outcome. Catalytic hydrogenation is a common and effective method. encyclopedia.pub

Table 2: Reduction Methods for this compound

ReagentProductConditions
H₂, Pd/CN-Boc-hexahydro-1H-azepin-4-amineMethanol, room temperature
NaBH₃CNN-Boc-hexahydro-1H-azepin-4-amineAcidic pH
LiAlH₄N-Boc-hexahydro-1H-azepin-4-amineAnhydrous ether or THF
Zn, Acetic AcidN-Boc-hexahydro-1H-azepin-4-amineMild acidic conditions

The reduction proceeds via an intermediate imine, which is typically not isolated and is further reduced to the amine under the reaction conditions. The selective reduction to the imine is challenging but could potentially be achieved under carefully controlled conditions with specific reagents that are less reactive towards imine reduction.

3 Cycloaddition Reactions (e.g., Generation of Nitrones for 1,3-Dipolar Cycloadditions)

The oxime functionality can be converted into a nitrone, which is a 1,3-dipole. These nitrones can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered isoxazolidine (B1194047) rings. rsc.orgmdpi.com This strategy provides a powerful tool for the synthesis of complex heterocyclic systems.

The generation of the nitrone from this compound can be achieved through N-alkylation or N-acylation followed by elimination, or by oxidation of the corresponding N-substituted hydroxylamine.

1 Intramolecular Cyclizations to Fused Heterocyclic Systems

If a dipolarophile, such as an alkene or alkyne, is tethered to the this compound scaffold, an intramolecular 1,3-dipolar cycloaddition can occur upon formation of the nitrone. This leads to the formation of fused heterocyclic systems, where the isoxazolidine ring is fused to the azepane ring. The regioselectivity and stereoselectivity of these cyclizations are often high due to the geometric constraints of the intramolecular reaction. chem-station.com

Table 3: Hypothetical Intramolecular Cycloaddition Substrates

Tethered DipolarophileResulting Fused System
Allyl group on oxime oxygenAzepano-fused isoxazolidine
Propargyl group on oxime oxygenAzepano-fused dihydrogen-isoxazole
Alkene-containing side chain on azepane nitrogenSpirocyclic isoxazolidine

2 Intermolecular Cycloadditions with Diverse Dipolarophiles

The nitrone derived from this compound can react with a wide range of external dipolarophiles in an intermolecular fashion. rsc.orgnih.gov This approach allows for the synthesis of a diverse library of spiro-isoxazolidine derivatives, where the isoxazolidine ring is attached at the 4-position of the azepane ring.

The choice of dipolarophile can vary from simple alkenes and alkynes to more complex, electron-deficient or electron-rich systems. The regioselectivity of the cycloaddition is governed by the electronic properties of the nitrone and the dipolarophile, as predicted by frontier molecular orbital theory.

Table 4: Potential Intermolecular Cycloaddition Reactions

DipolarophileProduct Type
Styrene5-Phenyl-substituted spiro-isoxazolidine
Methyl acrylate4-Methoxycarbonyl-substituted spiro-isoxazolidine
Acetylene dicarboxylateSpiro-dihydrogen-isoxazole dicarboxylate
MaleimideFused tricyclic system

These cycloaddition reactions significantly expand the synthetic utility of this compound, providing access to novel and complex heterocyclic scaffolds with potential applications in drug discovery and materials science.

Reactions Involving the N-Boc-Azepane Ring System of the Oxime

The reactivity of the this compound is dominated by the influence of the N-Boc (tert-butoxycarbonyl) group, which can direct reactions to specific sites on the seven-membered azepane ring.

Directed Lithiation and Subsequent Electrophilic Trapping (Analogy to N-Boc-azepanes)

The N-Boc group is a powerful directing group for deprotonation (lithiation) at the carbon atoms alpha to the nitrogen (C-2 and C-7). baranlab.org This reaction is typically achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, allowing for the introduction of various substituents at the C-2 position. york.ac.ukwhiterose.ac.uk This methodology has been extensively developed for N-Boc-piperidines and extended to N-Boc-azepanes, albeit sometimes with lower yields for the seven-membered ring. nih.govwhiterose.ac.uk For N-Boc-2-phenylazepane, treatment with butyllithium (B86547) followed by an electrophilic quench successfully yields 2,2-disubstituted products. whiterose.ac.ukresearchgate.net

The presence of the C-4 oxime group in this compound adds complexity, as the oxime itself and the adjacent C-3 and C-5 protons could potentially react with the strong base. However, the directing effect of the N-Boc group is generally strong, making α-lithiation a highly probable pathway.

Table 1: Representative Examples of Electrophilic Trapping of α-Lithiated N-Boc-Heterocycles (by Analogy)
N-Boc HeterocycleElectrophile (E+)ProductYield (%)Reference
N-Boc-piperidine(CH₃)₃SiClN-Boc-2-(trimethylsilyl)piperidine91 nih.gov
N-Boc-piperidineCH₃IN-Boc-2-methylpiperidine85 nih.gov
N-Boc-piperidineC₆H₅CHON-Boc-2-(hydroxy(phenyl)methyl)piperidine75 nih.gov
N-Boc-azepane(CH₃)₃SiClN-Boc-2-(trimethylsilyl)azepane63 nih.gov
N-Boc-2-phenylazepaneD₂ON-Boc-2-deuterio-2-phenylazepane95 whiterose.ac.uk
N-Boc-2-phenylazepaneCH₃ODN-Boc-2-deuterio-2-phenylazepane95 whiterose.ac.uk

Dynamic Kinetic Resolution (DKR) provides a powerful method for achieving enantioselective substitution. nih.govresearchgate.net In this process, the racemic organolithium intermediate, which rapidly interconverts between its (R) and (S) enantiomers, is treated with a substoichiometric amount of a chiral ligand. rsc.orgrsc.org Slow addition of an electrophile allows one enantiomer of the organolithium to react preferentially, continuously shifting the equilibrium as the more reactive diastereomeric complex is consumed. nih.govrsc.org This technique has been successfully applied to N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine, yielding highly enantioenriched products. nih.govrsc.org

An alternative to DKR is Dynamic Thermodynamic Resolution (DTR). acs.orgnih.gov In DTR, the interconverting racemic organolithium is allowed to equilibrate in the presence of a stoichiometric amount of a chiral ligand at a specific temperature. acs.orgnih.gov This equilibration favors the formation of the thermodynamically more stable diastereomeric complex. nih.govresearchgate.net The system is then cooled to "freeze" this equilibrium, and a rapid quench with an electrophile traps the major diastereomer, leading to an enantioenriched product. acs.orgnih.gov This method has been effectively used to resolve N-Boc-2-lithiopiperidine with various chiral diamino-alkoxide ligands, providing access to either enantiomer of the 2-substituted product depending on the choice of ligand. nih.govacs.org

Table 2: Asymmetric Synthesis via DTR of N-Boc-2-lithiopiperidine (by Analogy)
Chiral LigandElectrophileYield (%)Enantiomeric Ratio (er)Reference
(-)-Sparteine(CH₃)₃SiCl7098:2 nih.gov
Ligand 8CO₂7898:2 (R) acs.org
Ligand 9ClCO₂Me75>99:1 (S) acs.org
Ligand 8Bu₃SnCl6696:4 (S) acs.org
Ligand 9Bu₃SnCl6297:3 (R) acs.org
*For ligand structures, please refer to the cited literature. acs.org

Selective Functionalization at C-2, C-3, C-5, C-6, and C-7 Positions of the Azepane Ring

As established, the N-Boc group strongly directs functionalization to the C-2 and C-7 positions via lithiation. nih.govresearchgate.netresearchgate.net However, achieving selective functionalization at the more remote positions (C-3, C-5, C-6) of the azepane ring is more challenging and cannot typically be accomplished by the same directed metalation strategy. These positions are not electronically activated by the nitrogen atom or the Boc group. Therefore, derivatization at C-3, C-5, or C-6 would likely require entirely different synthetic approaches, potentially starting from a pre-functionalized precursor or utilizing radical-based or transition-metal-catalyzed C-H activation strategies that are beyond the scope of directed lithiation.

Ring Contraction or Expansion Reactions (beyond Beckmann)

The seven-membered azepane ring of this compound could theoretically undergo ring contraction or expansion reactions, common strategies for accessing different ring sizes. wikipedia.orgetsu.edu

Ring Contraction: Reactions like the Favorskii rearrangement or the Wolff rearrangement are classic methods for ring contraction. wikipedia.orgntu.ac.ukchemistrysteps.com For instance, a hypothetical α-halo ketone derivative of the N-Boc-azepane could undergo a Favorskii rearrangement upon treatment with a base, leading to a six-membered piperidine-carboxylate derivative. chemistrysteps.com Similarly, an α-diazoketone derivative could undergo a light- or heat-induced Wolff rearrangement to contract the ring. wikipedia.orgntu.ac.uk

Ring Expansion: A common ring expansion method is the Tiffeneau–Demjanov rearrangement, which involves the treatment of a cyclic amino alcohol with nitrous acid to form a carbocation that rearranges to an expanded ring. wikipedia.org Another modern approach involves the photochemical dearomative ring expansion of nitroarenes, which has been used to synthesize complex azepanes. nih.gov Starting with a suitably functionalized azepane, it might be possible to construct a bicyclic system that could then be opened to form a larger eight-membered ring. youtube.com

Deprotection and Further Derivatization of the N-Boc Group

The N-Boc group is prized for its stability under many conditions and its reliable removal when desired. nih.govorganic-chemistry.org Deprotection reveals a secondary amine, which is a key functional handle for further molecular elaboration.

Standard deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. nih.govfishersci.co.ukmasterorganicchemistry.com These conditions efficiently cleave the tert-butyl carbamate, releasing the free amine along with carbon dioxide and isobutylene (B52900) (or tert-butyl cation). acsgcipr.org A variety of other conditions have also been developed, including using Lewis acids, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), or deep eutectic solvents, which can be advantageous for substrates sensitive to strong protic acids. researchgate.netmdpi.com

Table 3: Common Reagents for N-Boc Deprotection
Reagent/ConditionSolventTypical TemperatureReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature nih.govmasterorganicchemistry.com
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, MethanolRoom Temperature fishersci.co.uk
Phosphoric AcidTetrahydrofuran (THF)Room Temperature nih.gov
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)HFIP (as solvent)Reflux researchgate.net
Choline Chloride/p-Toluenesulfonic Acid (DES)DES (as solvent)Room Temperature mdpi.com
Thermal (catalyst-free)Methanol, TFEHigh Temperature (Flow) nih.gov

Once the N-Boc group is removed to yield hexahydro-1H-azepin-4-one oxime, the resulting secondary amine can undergo a multitude of derivatization reactions. These include, but are not limited to, N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, reductive amination, and coupling reactions to form ureas or sulfonamides. This versatility makes the deprotected azepane a valuable intermediate for building more complex molecular architectures.

Acid-Catalyzed Boc Removal and Regeneration of the Secondary Amine

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. google.com The deprotection of this compound proceeds via an acid-catalyzed mechanism, leading to the formation of the corresponding secondary amine, hexahydro-1H-azepin-4-one oxime, typically as a salt.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free secondary amine. The released amine is then protonated by the acid present in the reaction medium, affording the ammonium (B1175870) salt.

A variety of acidic reagents can be employed for this transformation. Common methods include the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether. While specific literature detailing the deprotection of this compound is not abundant, the deprotection of N-Boc protected amines is a well-established and routine procedure in organic synthesis. For instance, a general method for removing a Boc protecting group from a nitrogen atom involves dissolving the N-Boc protected compound in a fluorinated alcohol and heating the solution. google.com

Interactive Table 1: General Conditions for Acid-Catalyzed Boc Deprotection
ReagentSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hours
Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1-2 hours
Hydrogen Chloride (HCl)Diethyl EtherRoom Temperature1-2 hours
Fluorinated Alcohols (e.g., TFE, HFIP)Fluorinated AlcoholElevated (e.g., 150°C)1-36 hours

Note: The conditions presented are general for N-Boc deprotection and may require optimization for this compound.

The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. The oxime functionality in this compound is generally stable to the acidic conditions used for Boc removal. Following the reaction, a standard work-up procedure, often involving neutralization with a base, is performed to isolate the deprotected secondary amine.

Subsequent Functionalization of the Deprotected Amine (e.g., Amidation, Alkylation)

Once the Boc group has been removed, the resulting secondary amine of hexahydro-1H-azepin-4-one oxime is available for further functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a variety of bond-forming reactions, most notably amidation and alkylation.

Amidation:

The amidation of hexahydro-1H-azepin-4-one oxime involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction leads to the formation of an N-acyl derivative. The general procedure for the synthesis of N-substituted amidoximes often involves the reaction of an amide with hydroxylamine. nih.gov While a direct one-pot synthesis of N-substituted amidoximes from secondary amides has been developed, the functionalization of a pre-existing deprotected amine like hexahydro-1H-azepin-4-one oxime would typically follow a standard acylation protocol. nih.govrsc.org

Common coupling agents used for the amidation of amines with carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Interactive Table 2: General Conditions for Amidation of Secondary Amines
Acylating AgentCoupling Reagent/BaseSolventTemperature
Acyl ChlorideTriethylamine (TEA) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)0°C to Room Temperature
Carboxylic AcidEDC/HOBtDichloromethane (DCM) or Dimethylformamide (DMF)0°C to Room Temperature
Carboxylic AcidDCC/DMAPDichloromethane (DCM)0°C to Room Temperature

Note: These are general conditions and would need to be adapted for hexahydro-1H-azepin-4-one oxime.

Alkylation:

The alkylation of hexahydro-1H-azepin-4-one oxime introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the hydrogen halide formed during the reaction. A review on the synthesis of azepane oximes mentions that a principal method for preparing O-ethers of azepane oximes is the alkylation of the corresponding oximes with alkyl halides in the presence of potassium carbonate in acetone. researchgate.net A similar principle applies to the N-alkylation of the deprotected amine.

The choice of base and solvent is crucial for the success of the alkylation reaction and can influence the reaction rate and yield. Common bases include inorganic carbonates like potassium carbonate or cesium carbonate, or organic amines such as triethylamine or diisopropylethylamine (DIPEA).

Interactive Table 3: General Conditions for Alkylation of Secondary Amines
Alkylating AgentBaseSolventTemperature
Alkyl IodidePotassium CarbonateAcetonitrile or DMFRoom Temperature to 80°C
Alkyl BromideCesium CarbonateAcetonitrile or DMFRoom Temperature to 80°C
Alkyl ChlorideSodium Iodide (catalyst), DIPEAAcetonitrileReflux

Note: These are general conditions and would need to be adapted for hexahydro-1H-azepin-4-one oxime.

The successful deprotection and subsequent functionalization of this compound provide a pathway to a diverse range of N-substituted hexahydro-1H-azepin-4-one oxime derivatives. These derivatives can be valuable building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Rationale for Dedicated Research on N Boc Hexahydro 1h Azepin 4 One Oxime

Potential as a Precursor for Chiral Azepane Derivatives and Analogues

The oxime functionality of this compound serves as a key handle for the introduction of chirality, a critical aspect in the development of many pharmaceuticals. The reduction of the C=N double bond of the oxime can lead to the formation of a chiral amine at the 4-position of the azepane ring.

The stereoselective reduction of oximes to produce chiral amines is a topic of ongoing research in organic synthesis. Various methodologies have been developed to achieve this transformation with high enantioselectivity. While specific studies on the stereoselective reduction of this compound are not extensively documented in publicly available literature, the general principles of asymmetric reduction can be applied.

For instance, catalytic asymmetric hydrogenation using chiral catalysts is a powerful tool for the enantioselective reduction of C=N bonds. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome of the reduction of this compound to yield either the (R)- or (S)-4-amino-N-Boc-azepane. These chiral amines are valuable building blocks for the synthesis of a wide range of biologically active molecules. The resulting chiral 4-aminoazepane derivatives can be further functionalized to create diverse libraries of compounds for drug discovery programs.

Contribution to the Methodology of Medium-Sized Nitrogen Heterocycle Synthesis

The synthesis of medium-sized nitrogen heterocycles, such as the 1,4-diazepan-5-one (B1224613) core, is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with ring formation. youtube.com this compound is a prime candidate for addressing this challenge through the Beckmann rearrangement.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by an acid and proceeds through the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

When subjected to Beckmann rearrangement conditions, this compound is expected to yield a seven-membered lactam, specifically a derivative of 1,4-diazepan-5-one. This transformation effectively inserts a nitrogen atom into the azepane ring, expanding the core structure to a diazepanone. This ring expansion strategy provides a powerful method for the construction of these important medium-sized heterocycles. The archetypal example of this reaction is the industrial synthesis of caprolactam from cyclohexanone (B45756) oxime, which is the precursor to Nylon 6. wikipedia.org

The resulting N-Boc-1,4-diazepan-5-one can then serve as a versatile scaffold for further synthetic modifications, allowing for the introduction of various substituents and the construction of complex molecules with potential biological activity. The development of mild and efficient conditions for the Beckmann rearrangement continues to be an active area of research, with the goal of improving the applicability of this transformation to sensitive substrates. organic-chemistry.org

Advanced Spectroscopic and Stereochemical Characterization of N Boc Hexahydro 1h Azepin 4 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-Boc-hexahydro-1H-azepin-4-one oxime, providing insights into its atomic connectivity, spatial arrangement, and dynamic behavior in solution.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H and ¹³C NMR spectra of this compound provide a fundamental map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum is characterized by several key regions. A prominent singlet is expected around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector. The protons on the azepane ring are expected to appear as complex multiplets in the aliphatic region (approximately 1.7 to 3.6 ppm) due to spin-spin coupling. The chemical shifts of the methylene (B1212753) groups are influenced by their proximity to the nitrogen atom and the oxime group. The proton of the oxime hydroxyl group (-NOH) is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data. The carbons of the Boc group are typically observed around 28 ppm (methyl groups) and 80 ppm (quaternary carbon and carbonyl carbon). The C=N carbon of the oxime group is a key indicator, expected to resonate in the 155-165 ppm range. The six carbons of the azepane ring will appear at distinct shifts, reflecting their different chemical environments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

Functional Group Predicted Chemical Shift (ppm) Multiplicity
tert-butyl (Boc) ~1.45 Singlet
Azepane CH₂ ~1.7 - 3.6 Multiplets

¹³C NMR

Functional Group Predicted Chemical Shift (ppm)
tert-butyl CH₃ ~28
Azepane CH₂ ~25 - 55
Boc Quaternary C ~80
C=N (Oxime) ~160
Boc C=O ~155

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's constitution. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent methylene protons within the azepane ring, allowing for the tracing of the ring's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. chemicalbook.com This is crucial for assigning each carbon signal to its attached proton(s), such as linking the specific signals of the azepane ring protons to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. The oxime group can exist as two diastereomers (E and Z isomers). NOESY can distinguish between these isomers by detecting a spatial correlation between the oxime -OH proton and the protons on either C3 or C5 of the azepane ring.

Expected 2D NMR Correlations

Technique Correlated Nuclei Information Yielded
COSY ¹H - ¹H Identifies adjacent protons in the azepane ring.
HSQC ¹H - ¹³C (1-bond) Connects each proton to its directly attached carbon.
HMBC ¹H - ¹³C (2-3 bonds) Confirms connectivity across the entire molecule (e.g., Boc group to ring).
NOESY ¹H - ¹H (through space) Determines E/Z stereochemistry of the oxime group.

Dynamic NMR Studies to Probe Conformational Mobility and Isomerism

The seven-membered azepane ring is conformationally flexible, and the N-Boc group can exhibit restricted rotation around the N-C(O) amide bond. Dynamic NMR studies, involving recording spectra at various temperatures, can probe these conformational dynamics. At low temperatures, the interconversion between different ring conformations (e.g., chair and boat forms) may slow sufficiently to be observed as separate sets of signals. Similarly, rotation around the amide bond might be hindered, leading to the appearance of distinct conformers (rotamers) on the NMR timescale. These studies provide insight into the energy barriers associated with the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₁₁H₂₀N₂O₃, corresponding to a monoisotopic mass of approximately 228.1474 g/mol .

High-resolution mass spectrometry (HRMS) can precisely determine this mass, confirming the elemental composition. In electron ionization (EI) or electrospray ionization (ESI) mass spectra, a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) at m/z 229.1547 would be expected.

The fragmentation pattern is highly informative. A characteristic and often dominant fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene (B52900), leading to significant fragment ions. The McLafferty rearrangement is another potential fragmentation pathway characteristic of oximes.

Predicted Mass Spectrometry Fragments

m/z (charge) Identity Fragmentation Pathway
229.15 [M+H]⁺ Protonated parent molecule
173.10 [M+H - C₄H₈]⁺ Loss of isobutylene from Boc group
129.09 [M+H - C₅H₉O₂]⁺ Loss of the entire Boc group
57.07 [C₄H₉]⁺ tert-butyl cation

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several distinct absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The strong absorption band for the carbonyl (C=O) stretch of the Boc protecting group is typically found around 1680-1700 cm⁻¹. The C=N stretching vibration of the oxime is expected to appear as a medium-intensity band around 1640-1660 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 Oxime O-H Stretch (broad)
~2970, ~2860 Aliphatic C-H Stretch
~1690 Boc C=O Stretch (strong)
~1650 Oxime C=N Stretch

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure of this compound. Consequently, a definitive analysis of its crystal lattice, molecular geometry, and intermolecular interactions based on this technique cannot be provided at this time.

While X-ray crystallography is the gold standard for unambiguous structure determination of crystalline compounds, its application is contingent on the ability to grow single crystals of suitable quality. The absence of published crystallographic data for this compound may be due to several factors, including the compound existing as a non-crystalline solid or liquid at ambient conditions, or challenges in obtaining crystals adequate for diffraction studies. For instance, some commercial suppliers describe the parent ketone, N-Boc-hexahydro-1H-azepin-4-one, as a liquid or a low melting solid. sigmaaldrich.comthermofisher.com

For context, crystallographic studies have been successfully employed to determine the absolute configuration of related, more complex azepane derivatives. In one such instance, X-ray crystallography of the hydrochloride salts of a chiral bicyclic azepane was instrumental in assigning the absolute stereochemistry of its enantiomers. acs.org This highlights the potential of the technique within this class of compounds, should crystalline material of this compound become available.

Without experimental crystallographic data, the definitive solid-state conformation of the seven-membered azepane ring and the stereochemistry around the oxime's C=N double bond (E/Z isomerism) for this compound remain undetermined.

Computational Chemistry and Theoretical Studies on N Boc Hexahydro 1h Azepin 4 One Oxime

Conformational Analysis of the Azepane Ring and Oxime Moiety

The seven-membered azepane ring is inherently flexible, capable of adopting several low-energy conformations. The presence of substituents, such as the N-Boc group and the C4-oxime, introduces significant steric and electronic effects that govern the conformational landscape of the entire molecule.

To explore the complex potential energy surface of N-Boc-hexahydro-1H-azepin-4-one oxime, computational chemists employ a variety of algorithms. The process typically begins with a conformational search to identify all possible low-energy structures. Methods like Monte Carlo (MC) simulations or systematic grid scans are used to generate a wide range of initial geometries.

Following the initial search, each generated conformation undergoes energy minimization. This is an optimization process that adjusts the geometry of the molecule to find the nearest local minimum on the potential energy surface. Algorithms such as the steepest descent and conjugate gradient methods are commonly used for this purpose. Quantum mechanical methods, particularly Density Functional Theory (DFT), are often employed to calculate the energies and forces during minimization, providing a balance between computational cost and accuracy. nih.gov The collection of these optimized structures, or conformers, provides a map of the molecule's conformational possibilities, each with a calculated relative energy.

The conformational equilibrium of the azepane ring is significantly influenced by its substituents. Unsubstituted azepane tends to favor twist-chair conformations. However, the introduction of the bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom introduces considerable steric hindrance. organic-chemistry.org This group restricts the rotation around the C-N bonds and can favor specific ring puckering to minimize steric clashes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations provide a detailed picture of how electrons are distributed within a molecule, which is fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.orgucsb.edu It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the oxime moiety, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. This makes the oxime group a potential nucleophilic site. The LUMO, conversely, is likely to be the antibonding σ* orbital associated with the N-O bond of the oxime. A low-lying LUMO in this position is critical for reactions where the N-O bond is cleaved, such as the Beckmann rearrangement. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
OrbitalPredicted Primary LocalizationAssociated Reactivity
HOMOOxime Nitrogen and Oxygen (lone pairs)Nucleophilic reactions, coordination to Lewis acids
LUMOσ* orbital of the oxime N-O bondElectrophilic site for reactions involving N-O bond cleavage (e.g., Beckmann rearrangement)

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (ESP) maps. walisongo.ac.idyoutube.com These maps illustrate the electrostatic potential on the electron density surface of a molecule, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

For this compound, an ESP map would be expected to show significant negative potential (typically colored red) around the oxygen atoms of the oxime and the carbonyl group of the Boc protector. These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydroxyl proton of the oxime, making it susceptible to abstraction by a base. researchgate.net

To quantify this distribution, methods like Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges. walisongo.ac.id This analysis provides numerical values for the charge centered on each atom, offering a more detailed view than the qualitative ESP map.

Table 2: Predicted Relative Partial Charges on Key Atoms from NBO Analysis
Atom/GroupPredicted Partial ChargeImplication
Oxime OxygenHighly NegativeStrong Lewis basicity, site for protonation/electrophilic attack
Boc Carbonyl OxygenNegativeLewis basic site, potential for hydrogen bonding
Oxime NitrogenSlightly NegativeNucleophilic character
Oxime Hydroxyl HydrogenPositiveAcidic proton, susceptible to deprotonation
C4 (Carbon bearing the oxime)Slightly PositivePotential electrophilic site, though shielded

Mechanistic Investigations of Key Transformations

One of the most important reactions of ketoximes is the Beckmann rearrangement, which transforms the oxime into a substituted amide—in this case, a substituted caprolactam. Computational chemistry is invaluable for elucidating the detailed mechanism of such transformations.

Using DFT calculations, the entire reaction pathway can be modeled. acs.orgacs.org The investigation would start with the protonation of the oxime's hydroxyl group by an acid catalyst, forming a good leaving group (water). The subsequent departure of water would generate a highly reactive, electron-deficient nitrilium ion intermediate. The key step of the rearrangement is the 1,2-migration of one of the alkyl groups attached to the C4 carbon (either C3 or C5) to the electron-deficient nitrogen atom.

Computational studies can precisely calculate the activation energies for the migration of C3 versus C5. The stereochemistry of the starting oxime (E or Z) dictates which group migrates; typically, the group anti-periplanar to the leaving group on the nitrogen atom is the one that moves. By calculating the energies of the transition states for both possible migration pathways, a prediction can be made about the regioselectivity of the rearrangement. The final step involves the nucleophilic attack of a water molecule on the resulting carbocationic species, followed by tautomerization to yield the stable lactam product. The entire energy profile, including all intermediates and transition states, can be mapped to provide a comprehensive understanding of the reaction mechanism and kinetics. nih.gov

Characterization of Transition States and Elucidation of Reaction Pathways

The formation of this compound from its parent ketone, N-Boc-hexahydro-1H-azepin-4-one, and hydroxylamine (B1172632) proceeds through a nucleophilic addition-elimination mechanism. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of this reaction pathway and characterizing the high-energy transition states that govern the reaction rate.

The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product. Each of these steps proceeds through a specific transition state, which represents the maximum energy point along the reaction coordinate.

Theoretical calculations can map out the potential energy surface of the reaction, identifying the geometry and energy of reactants, intermediates, products, and, crucially, the transition states. For a comprehensive understanding, various levels of theory and basis sets are often employed. For instance, the B3LYP functional with a 6-311G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost. researchgate.net

The geometry of the transition states provides insights into the steric and electronic factors that influence the reaction. For the formation of this compound, the seven-membered azepine ring can adopt various conformations, and computational studies can determine the most favorable conformational pathway for the reaction to occur. The bulky N-Boc protecting group also plays a significant role in the stereochemical outcome of the reaction, and its influence can be quantified through computational modeling.

Calculation of Reaction Energetics and Kinetic Parameters

A primary goal of computational studies on reaction mechanisms is to determine the energetics of the process. This includes calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These thermodynamic parameters indicate the spontaneity and equilibrium position of the oxime formation.

By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that dictates the reaction rate. Lower activation energies correspond to faster reactions.

Kinetic parameters can be further explored using transition state theory (TST), where the rate constant (k) of the reaction can be estimated. These calculations can also predict the kinetic isotope effect, which is the change in reaction rate upon isotopic substitution and provides further validation of the proposed mechanism.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for the formation of an oxime. The values are representative and based on typical computational results for similar reactions.

Parameter Value (kcal/mol)
Energy of Reactants0.00
Energy of Tetrahedral Intermediate-5.2
Energy of Transition State 1 (Addition)+12.5
Energy of Transition State 2 (Elimination)+8.9
Energy of Products-2.1
Overall Reaction Enthalpy (ΔH)-2.1
Activation Energy (Ea)+12.5

Note: These values are illustrative and not from a specific study on this compound.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules, which is invaluable for their characterization. DFT calculations can provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govrsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted shifts can aid in the assignment of complex experimental spectra and can help to distinguish between different possible isomers (e.g., E and Z isomers of the oxime).

Vibrational (Infrared) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding IR intensities can be computed. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be used to identify characteristic functional group vibrations, such as the C=N and N-O stretches of the oxime group and the C=O stretch of the Boc protecting group.

A hypothetical table of predicted vs. experimental spectroscopic data is presented below to illustrate the utility of these computational methods.

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR (C=N)~155 ppm(Not available)
¹H NMR (OH)~8.5 ppm(Not available)
IR (C=N stretch)~1650 cm⁻¹(Not available)
IR (N-O stretch)~940 cm⁻¹(Not available)

Note: These values are representative and based on general knowledge of oxime spectroscopy. Experimental data for the specific compound is not publicly available.

Applications in Complex Molecule Synthesis and Novel Method Development

Contributions to Asymmetric Synthesis Methodologies

The development of methods to control stereochemistry is a cornerstone of modern organic synthesis. N-Boc-hexahydro-1H-azepin-4-one oxime and its derivatives are valuable substrates for advancing asymmetric synthesis, particularly for creating chiral azepanes.

The synthesis of enantiomerically pure azepane derivatives is challenging due to the flexibility of the seven-membered ring. nih.gov The oxime group of this compound presents a key opportunity to introduce chirality through stereoselective reduction. The prochiral C=N bond of the oxime can be reduced to a chiral amine using various asymmetric methodologies.

Strategies for achieving stereoselective access to chiral 4-aminoazepanes include:

Substrate-controlled reduction: If a chiral center is already present elsewhere in the molecule, it can direct the stereochemical outcome of the oxime reduction.

Reagent-controlled reduction: The use of chiral reducing agents, such as chiral boranes or aluminum hydrides complexed with chiral ligands, can effectively induce asymmetry during the reduction of the C=N bond.

Catalytic asymmetric reduction: Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands can catalyze the asymmetric hydrogenation of the oxime, often providing high enantioselectivity.

Furthermore, chiral oxime ethers, formed by reacting the oxime with a chiral alcohol, can undergo diastereoselective additions of organometallic reagents to create new stereocenters with high control. dntb.gov.uarsc.org These methods provide a powerful toolkit for accessing specific stereoisomers of substituted azepanes, which is critical for developing selective drug candidates, as different enantiomers often exhibit vastly different biological activities. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it is removed. wikipedia.orgsigmaaldrich.com While the oxime itself is not an auxiliary, the chiral azepane derivatives synthesized from it hold significant potential for the development of novel chiral auxiliaries and ligands.

Once a chiral 4-aminoazepane is synthesized in enantiomerically pure form via stereoselective reduction of the oxime, it can serve as a scaffold for new chiral controllers. For example:

The chiral 4-aminoazepane can be used as a building block for chiral ligands for asymmetric catalysis. By functionalizing both the ring nitrogen (after deprotection) and the C4-amino group, bidentate or tridentate ligands can be created for use in metal-catalyzed reactions like asymmetric hydrogenation or C-C bond formation.

The chiral amine can be converted into a removable chiral auxiliary . For instance, acylation of the chiral amine with a suitable linker could generate a structure analogous to well-known auxiliaries like Evans' oxazolidinones or Ellman's sulfinamides, potentially offering unique stereochemical control due to the distinct conformation of the seven-membered ring. wikipedia.org

The development of new auxiliaries and ligands based on the azepane core is an active area of research, driven by the need for novel and effective tools to control stereochemistry in the synthesis of complex molecules. sigmaaldrich.com

Enabling Studies in Chemical Biology and Material Science Research (as a building block)

The this compound scaffold is a valuable starting material in various research fields due to its inherent chemical properties. The Boc-protected nitrogen allows for controlled reactions, while the oxime group offers a reactive handle for further functionalization. This dual functionality makes it an attractive building block for creating more complex molecular architectures. chemimpex.com In material science, for instance, the related ketone, N-Boc-hexahydro-1H-azepin-4-one, is utilized in the formulation of polymers, suggesting that the oxime derivative could also be explored for modifying material properties. chemimpex.com

In the realm of biochemical research, the foundational azepane structure is of significant interest. researchgate.netwikipedia.org Azepane derivatives are recognized for their diverse pharmacological activities and are integral to the discovery of new therapeutic agents. researchgate.net The parent ketone of the oxime is noted for its utility in studies of enzyme interactions and metabolic pathways, providing a basis for the potential applications of its oxime derivative. chemimpex.com

Building Blocks for Enzyme Interaction Studies (as a component in probes)

While direct literature specifically detailing the use of this compound for creating enzyme interaction probes is limited, the foundational azepane structure is a key component in the design of enzyme inhibitors. For example, azepane sulfonamides have been developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov The synthesis of such inhibitors often involves modifications at the 4-position of the azepane ring, a position occupied by the oxime in the title compound.

The oxime functionality itself is a precursor for various other chemical groups through reactions like reduction to an amine or hydrolysis to a ketone. This chemical versatility allows for the introduction of pharmacophores or reporter tags necessary for a chemical probe. The development of chiral bicyclic azepanes, accessible from cyclohexanone (B45756) oximes via Beckmann rearrangement, has led to the discovery of potent inhibitors for neurotransmitter transporters. acs.org This highlights the potential of oxime-derived azepanes in generating molecules that can interact specifically with protein targets.

The general strategy for developing chemical probes often involves creating a library of related compounds to screen for activity against a specific enzyme. The this compound could serve as a core scaffold in such a library, where the oxime group is modified to explore interactions with an enzyme's active site.

Probes for Metabolic Pathway Investigations (as a component in probes)

Investigating metabolic pathways often requires chemical tools that can track the flow of metabolites or selectively perturb the activity of enzymes within a pathway. Although specific examples of this compound being used for this purpose are not prominent in the literature, the underlying principles of probe design suggest its potential utility.

The azepane core is found in numerous bioactive molecules, and its derivatives are explored for a wide range of therapeutic applications, indicating that this scaffold can be recognized by biological systems. researchgate.net For a molecule to serve as a probe for metabolic pathways, it often needs to mimic an endogenous metabolite or bind to a specific enzyme in the pathway. The structural diversity that can be generated from the this compound scaffold would be advantageous in designing such probes.

Furthermore, the study of molinate, a thiocarbamate herbicide containing a hexahydro-1H-azepine ring, has shown that it can covalently modify proteins in vivo, specifically at cysteine residues of hemoglobin. nih.gov This demonstrates that azepine-containing compounds can interact with biological macromolecules, a key feature for a probe designed to investigate metabolic processes. The ability to introduce various functional groups through the oxime moiety could allow for the attachment of reporter groups, such as fluorescent tags or biotin, enabling the detection and tracking of the probe within a biological system.

Future Directions and Emerging Research Perspectives

Exploration of More Efficient and Sustainable Synthetic Routes to the Oxime

The development of efficient and sustainable methods for the synthesis of N-Boc-hexahydro-1H-azepin-4-one oxime is a key area of ongoing research. Traditional methods often involve multiple steps, hazardous reagents, and generate significant waste. Future research is focused on greener alternatives that offer higher yields and improved atom economy.

Key research directions include:

Catalytic Methods: Investigating novel catalytic systems to streamline the synthesis, potentially combining multiple steps into a single pot reaction.

Renewable Starting Materials: Exploring the use of bio-based feedstocks to reduce the reliance on petrochemical sources.

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and reduce energy consumption.

A significant advancement in the synthesis of the parent N-Boc-protected azepane ring involves ring-closing metathesis (RCM) of a diene precursor, followed by reduction. This method is noted for its compatibility with a wide range of functional groups. Further research could adapt this and other modern synthetic techniques to produce the oxime derivative more efficiently.

Development of Highly Diastereo- and Enantioselective Transformations Involving the Oxime and Azepane Ring

Achieving high levels of stereocontrol in reactions involving the azepane scaffold is crucial for the synthesis of enantiomerically pure bioactive molecules. The development of diastereoselective and enantioselective transformations of this compound and related azepane structures is a major focus.

Current and future research efforts in this area include:

Chiral Catalysis: The use of chiral catalysts to induce asymmetry in reactions, leading to the preferential formation of one enantiomer or diastereomer. A review of recent advances highlights various methods for the enantioselective synthesis of azepanes, including catalytic asymmetric reactions.

Substrate Control: Modifying the substrate to direct the stereochemical outcome of a reaction. For instance, the synthesis of functionalized azepanes via an aza-Prins/aza-Cope-type rearrangement has been shown to be diastereoselective, with the outcome dependent on the aldehyde substrate used.

Chiral Auxiliaries: Employing removable chiral groups to guide the stereochemistry of a transformation.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers.

A scalable synthesis of a key azepane intermediate has been developed that includes a diastereoselective reduction and a crystallization-induced resolution, demonstrating the successful application of these principles on a larger scale.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated systems offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. Applying these technologies to the chemistry of this compound is a promising future direction.

Flow Chemistry: Flow chemistry involves the continuous pumping of reagents through a reactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. The synthesis of azepane-based compounds could be significantly optimized using flow reactors.

Automated Synthesis: Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention. This technology is particularly valuable for creating libraries of compounds for drug discovery and for optimizing reaction conditions. The application of automated synthesis to this compound derivatives could accelerate the discovery of new therapeutic agents.

TechnologyPotential Advantages for Azepane SynthesisKey Research Focus
Flow Chemistry Improved reaction control, enhanced safety, easier scalability, higher yields.Development of robust flow protocols for the synthesis and derivatization of the oxime.
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation for drug discovery.Design of modular automated platforms for the synthesis of diverse azepane derivatives.

Application in the Total Synthesis of Architecturally Complex Natural Products and Analogues

The azepane ring is a key structural motif in a wide array of architecturally complex and biologically active natural products. This compound serves as a valuable building block for the synthesis of these intricate molecules.

The versatility of the azepane scaffold, often prepared using methods like ring-closing metathesis, makes it a cornerstone in the synthesis of various alkaloids. Total syntheses that have successfully incorporated the azepane ring, or could potentially utilize derivatives of this compound, include:

Manzamine A: A marine alkaloid with a complex pentacyclic structure.

(-)-Nakadomarin A: A marine alkaloid with a complex polycyclic architecture.

(-)-Stemoamide: A polycyclic alkaloid with a unique azepane-containing cage-like structure.

(+)-Lycoflexine: A Lycopodium alkaloid with a complex tetracyclic structure.

(+)-Fawcettimine: A Lycopodium alkaloid with a unique cage-like structure.

(-)-Huperzine A: A Lycopodium alkaloid with a unique bridged-bicyclic structure.

(-)-Sparteine: A lupin alkaloid with a tetracyclic bis-quinolizidine structure.

(-)-Cylindricine C: A marine alkaloid with a unique tricyclic structure.

(-)-Lepadin B: A marine alkaloid with a unique decahydroquinoline (B1201275) structure.

(-)-Ptilomycalin A: A marine alkaloid with a complex polycyclic structure.

(-)-Balgabicarbazine A and (+)-Balgabicarbazine B: Dimeric indole (B1671886) alkaloids with a unique azepane-fused pentacyclic framework.

Future research will likely see the application of this compound and its derivatives in the synthesis of analogues of these natural products, potentially leading to the discovery of new compounds with improved therapeutic properties.

Q & A

Q. What are the optimal synthetic methods for preparing N-Boc-hexahydro-1H-azepin-4-one oxime, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The oxime is typically synthesized by reacting N-Boc-hexahydro-1H-azepin-4-one (the ketone precursor) with hydroxylamine hydrochloride under reflux in a polar solvent system (e.g., ethanol/water). Key parameters include:

  • Molar ratio : Use a 1:1.2 ketone-to-hydroxylamine ratio to drive the reaction to completion.
  • Temperature : Reflux at 80–90°C for 6–12 hours, monitored by TLC or HPLC.
  • Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) effectively characterize the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The oxime proton (NOH) appears as a broad singlet at δ 9.5–10.5 ppm. The Boc group’s tert-butyl signals resonate at δ 1.4–1.5 ppm (9H, s). Azepane ring protons show complex splitting between δ 1.8–3.2 ppm .
    • Key Distinction : The ketone precursor’s carbonyl carbon (δ ~210 ppm) disappears in the oxime, replaced by an imine carbon at δ ~150 ppm.
  • IR : A strong ν(N–O) stretch at ~1630 cm⁻¹ and ν(C=N) at ~1660 cm⁻¹ confirm oxime formation.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 259.3 (C₁₁H₂₁N₂O₃⁺).

Q. What strategies can resolve discrepancies in stereochemical assignment of this compound when conflicting analytical data are obtained?

Methodological Answer: Discrepancies often arise from syn/anti isomerism in oximes or axial/equatorial Boc-group orientation. Resolve via:

  • Variable Temperature (VT) NMR : Cooling to –40°C slows conformational exchange, splitting overlapping signals .
  • X-ray Crystallography : Definitive structural assignment; the oxime’s N–O bond length (~1.40 Å) and torsion angles differentiate isomers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Case Study : A 2021 study resolved syn/anti isomers by correlating NOESY cross-peaks between the oxime proton and adjacent azepane protons .

Q. How does the Boc protecting group influence the reactivity of this compound in nucleophilic addition or ring-opening reactions?

Methodological Answer: The Boc group sterically shields the azepane ring, directing reactivity to the oxime moiety:

  • Nucleophilic Addition : The oxime’s NH group undergoes alkylation or acylation preferentially. For example, reaction with benzyl bromide in DMF/K₂CO₃ yields N-benzyl derivatives.
  • Ring-Opening : Under acidic conditions (HCl/dioxane), the Boc group is cleaved, generating a secondary amine that facilitates azepane ring opening via intramolecular attack.

Q. Conflicting Synthetic Yields :

  • Root Cause : Variability in hydroxylamine purity or solvent polarity. For example, aqueous acetic acid improves yield but risks partial Boc deprotection.
  • Resolution : Use freshly distilled hydroxylamine and monitor reaction progress via in situ IR to optimize conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.